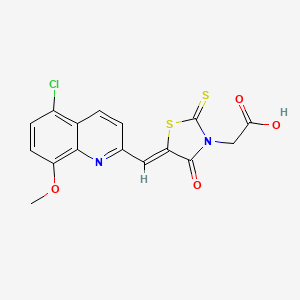

(Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

This compound belongs to the 4-thiazolidinone class, characterized by a thioxothiazolidin-4-one core fused with a quinoline moiety. The Z-configuration of the exocyclic double bond between the thiazolidinone and quinoline groups is critical for its stereoelectronic properties and bioactivity. Its synthesis typically involves Knoevenagel condensation between a 4-oxo-2-thioxothiazolidin-3-yl acetic acid derivative and a substituted quinoline aldehyde, followed by purification and stereochemical confirmation .

Properties

IUPAC Name |

2-[(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O4S2/c1-23-11-5-4-10(17)9-3-2-8(18-14(9)11)6-12-15(22)19(7-13(20)21)16(24)25-12/h2-6H,7H2,1H3,(H,20,21)/b12-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGYNLUSMPJGRX-SDQBBNPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a thioxothiazolidin core linked to a quinoline moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance biological efficacy. For instance, the incorporation of the methoxy group at the 8-position of the quinoline ring is believed to contribute to its pharmacological properties.

Antibacterial Activity

Research has demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antibacterial properties. A study evaluating various synthesized compounds showed that they were effective against multiple Gram-positive and Gram-negative bacterial strains. Specifically, this compound was tested against Staphylococcus aureus and Escherichia coli, yielding promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (Z)-2-(5-chloro...) | Staphylococcus aureus | 8 |

| (Z)-2-(5-chloro...) | Escherichia coli | 16 |

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species. In vitro assays indicated that it inhibited fungal growth effectively, with a notable reduction in colony-forming units (CFUs) at concentrations similar to those used for bacterial testing. The antifungal mechanism is hypothesized to involve disruption of cell membrane integrity .

Anticancer Activity

Significant attention has been directed towards the anticancer potential of quinoline derivatives. The compound was evaluated in several cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The results indicated that it induced cell cycle arrest and apoptosis in these cell lines, with IC50 values around 10 µM. Mechanistic studies revealed activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a pro-apoptotic effect .

Case Studies

- Antibacterial Efficacy : In a study published in MDPI, various thioxothiazolidin derivatives were synthesized and tested for their antibacterial activity. The results indicated that modifications on the thiazolidin ring significantly enhanced activity against resistant bacterial strains .

- Anticancer Mechanism : Another study explored the effects of quinoline derivatives on cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Research into SAR for quinoline derivatives has provided insights into how different substituents affect biological activity. For instance, the presence of halogen groups and methoxy substituents was correlated with increased potency against various pathogens .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including those with thiazolidinone structures, have shown promising antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or membranes, which can lead to inhibition of bacterial growth.

- Mechanism of Action : The thiazolidinone moiety may enhance the compound's ability to penetrate bacterial cell walls, while the quinoline component can interfere with DNA synthesis or protein function within the bacteria.

- Case Studies :

- Research has indicated that similar quinoline derivatives exhibit activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .

- A study reported that certain synthesized quinoline analogues demonstrated significant antibacterial activity, suggesting that modifications in structure could further enhance efficacy .

Anticancer Properties

The anticancer potential of (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has been a focus of recent research.

- In Vitro Studies :

- Compounds with similar scaffolds have been tested against various cancer cell lines, including breast cancer (MDA-MB 231) and prostate cancer cells, showing promising results in inhibiting cell proliferation .

- The MTT assay has been employed to evaluate cell viability post-treatment, indicating that these compounds can induce apoptosis in cancer cells .

- Mechanism of Action :

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline-based compounds are also noteworthy.

- Research Findings :

- Quinoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which play crucial roles in inflammatory processes .

- A study highlighted that modifications in the quinoline structure can lead to enhanced anti-inflammatory activity, indicating that this compound could be a candidate for further exploration in this area .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s quinoline substituent differentiates it from other thiazolidinone derivatives. Key analogs and their structural distinctions include:

- Quinoline vs. Indole/Benzimidazole: The quinoline group in the target compound may enhance DNA intercalation or kinase inhibition compared to indole or benzimidazole analogs, which primarily target microbial enzymes .

- Chloro-Methoxy Substitution: The 5-chloro-8-methoxy groups improve metabolic stability and membrane permeability relative to non-halogenated analogs like the 4-methoxyphenyl derivative .

Research Findings and Limitations

- Pharmacokinetics: The chloro-methoxyquinoline group in the target compound likely enhances oral bioavailability compared to polar indole derivatives, as predicted by LogP values (e.g., target compound LogP ≈ 3.5 vs. 2.1 for indole analogs ).

- Toxicity: Thiazolidinone derivatives with halogenated aryl groups (e.g., 5-chloro) may exhibit hepatotoxicity at high doses, necessitating structural optimization .

- Stereochemical Sensitivity : The Z-configuration is crucial for activity; E-isomers of similar compounds showed 10-fold lower potency in enzyme assays .

Q & A

Q. Table 1: Representative Yields and Conditions

| Aldehyde Substitution | Reaction Time (h) | Yield (%) | Melting Point (°C) | Source |

|---|---|---|---|---|

| 5-Chloro-8-methoxyquinoline | 3 | 65 | 172–175 | |

| 8-Quinolyl | 4 | 73 | 277–280 | |

| 4-Methoxyphenyl | 2 | 58 | 160–163 |

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Identify characteristic peaks:

- FT-IR: Confirm C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and C=N (1600–1640 cm⁻¹) stretches .

- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₇H₁₄ClN₂O₃S₂: calculated m/z 415.0) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?

Methodological Answer:

- Dose-Response Studies: Perform assays across a wide concentration range (e.g., 1–100 μM) to identify activity-specific thresholds .

- Mechanistic Profiling: Use kinase inhibition assays or transcriptomic analysis to differentiate pathways (e.g., NF-κB for anti-inflammatory activity vs. caspase-3 for apoptosis) .

- Structural Analog Comparison: Test derivatives lacking the 5-chloro-8-methoxyquinoline group to isolate pharmacophoric contributions .

Advanced: What computational strategies are recommended for predicting binding modes to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite with protein structures (e.g., COX-2 or EGFR kinases from PDB) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide analog design .

Basic: How should researchers design in vitro assays to evaluate antimicrobial activity?

Methodological Answer:

- Strain Selection: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models with clinical relevance .

- Broth Microdilution: Prepare compound dilutions in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and determine MIC values .

- Control Agents: Include ciprofloxacin (1–5 μg/mL) as a positive control .

Advanced: What experimental approaches address low synthetic yields in Z-configuration preservation?

Methodological Answer:

- Stereochemical Control: Use microwave-assisted synthesis (50–100°C, 30–60 minutes) to enhance Z-selectivity via kinetic control .

- Additive Screening: Introduce β-cyclodextrin or ionic liquids to stabilize the transition state .

- Post-Synthesis Isomerization: Irradiate the product at 254 nm (UV) to isolate the Z-isomer via HPLC .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Keep at 2–8°C in amber vials under argon to prevent oxidation .

- Degradation Tests: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Solvent Compatibility: Avoid DMSO if recrystallized from methanol; DMSO may induce decomposition at >1 mM .

Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- ROS Detection: Use DCFH-DA fluorescence in cell lines (e.g., HepG2) treated with tert-butyl hydroperoxide .

- Enzyme Activity Assays: Measure SOD and CAT activity in lysates using colorimetric kits (e.g., Abcam) .

- Gene Knockdown: Apply siRNA targeting Nrf2 to confirm pathway dependency .

Basic: What are the key steps for scaling up synthesis without compromising purity?

Methodological Answer:

- Batch Reactor Optimization: Maintain a 1:3 solvent-to-reactant ratio to ensure homogeneity during reflux .

- Crystallization Scale-Up: Use gradient cooling (e.g., 60°C → 4°C over 12 hours) for uniform crystal formation .

- Inline PAT: Implement FT-IR or Raman spectroscopy for real-time reaction monitoring .

Advanced: How to address discrepancies in melting points reported across studies?

Methodological Answer:

- Recrystallization Solvent Analysis: Compare melting points from methanol (mp 172–175°C) vs. DMF-acetic acid (mp 170–173°C) to identify solvent-induced polymorphism .

- DSC Profiling: Perform differential scanning calorimetry to detect polymorphic transitions .

- Collaborative Validation: Cross-test samples in multiple labs using standardized protocols (e.g., USP guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.